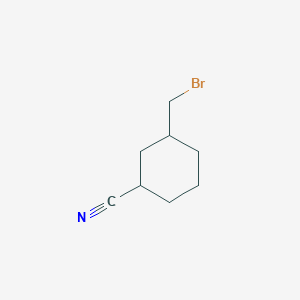
3-(Bromomethyl)cyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C8H12BrN. It is a derivative of cyclohexane, where a bromomethyl group and a carbonitrile group are attached to the cyclohexane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)cyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclohexanecarbonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxymethylcyclohexanecarbonitrile, cyanomethylcyclohexanecarbonitrile, or aminomethylcyclohexanecarbonitrile.
Reduction: Formation of cyclohexylmethylamine.
Oxidation: Formation of cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)cyclohexanecarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and resins.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)cyclohexanecarbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the carbonitrile group is reduced to an amine, which can interact with biological targets such as enzymes or receptors.
Comparación Con Compuestos Similares
3-(Bromomethyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
3-(Chloromethyl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
3-(Hydroxymethyl)cyclohexanecarbonitrile: Contains a hydroxyl group instead of a bromomethyl group. It has different chemical properties and reactivity.
Cyclohexanecarbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a bromomethyl group and a carbonitrile group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
7399-46-4 |
|---|---|
Fórmula molecular |
C8H12BrN |
Peso molecular |
202.09 g/mol |
Nombre IUPAC |
3-(bromomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-5H2 |
Clave InChI |
VDLVKZNINMRGFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)C#N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


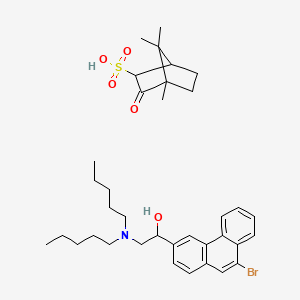
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
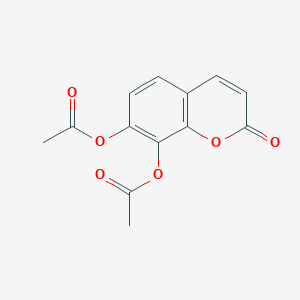
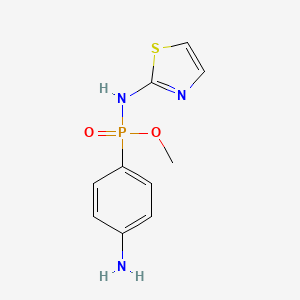


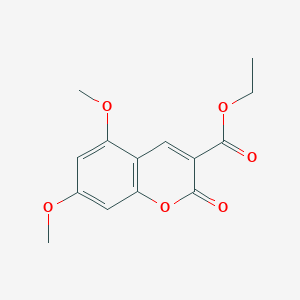
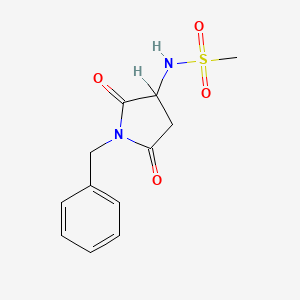
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
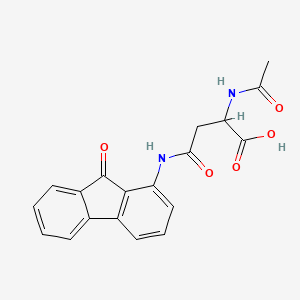
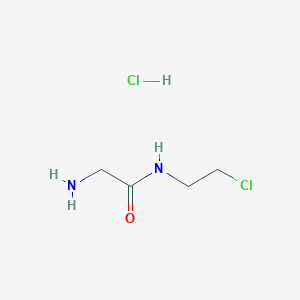
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)
